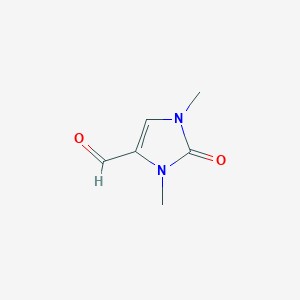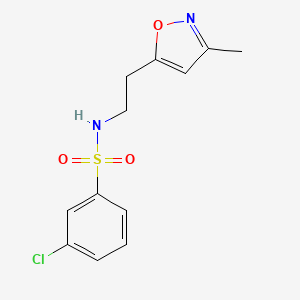![molecular formula C24H22N2O5S B2566594 3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde CAS No. 1029792-70-8](/img/structure/B2566594.png)
3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde is a complex organic compound with significant interest in the scientific community Its unique structure comprises a methoxybenzaldehyde moiety attached to a benzyl dioxido thiadiazepine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde typically involves multi-step organic reactions:
Formation of the Thiadiazepine Ring: : The initial step usually includes the cyclization of appropriate intermediates to form the thiadiazepine ring structure.
Introduction of the Benzyl Group: : The benzyl group is often introduced via nucleophilic substitution or related reactions.
Oxidation to Form Dioxido: : Oxidizing agents are employed to introduce the dioxido functional group.
Attachment of the Methoxybenzaldehyde Moiety: : This step involves coupling reactions or other synthetic strategies to attach the methoxybenzaldehyde to the thiadiazepine structure.
These steps must be carefully controlled to achieve the desired purity and yield.
Industrial Production Methods
Industrial-scale synthesis of this compound requires optimization of the reaction conditions to ensure cost-efficiency and scalability. Continuous flow reactors and catalysis are often employed to enhance the reaction rates and yields, minimizing by-product formation and reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation to form higher oxidized states, impacting its biological and chemical properties.
Reduction: : Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: : Various substitution reactions, such as nucleophilic and electrophilic substitutions, can occur, altering the molecular structure and functionality.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Organic solvents like dichloromethane, ethanol.
Major Products Formed
The major products depend on the specific reactions and conditions employed. For instance, oxidation might yield higher oxidized derivatives, while reductions might result in the corresponding alcohol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of synthetic chemistry, this compound serves as a precursor or intermediate for more complex molecules. It helps researchers understand reaction mechanisms and develop new synthetic methodologies.
Biology
In biological research, this compound's structure allows for interactions with various biological targets, making it useful in studying enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
Potential medicinal applications include its role as a lead compound in drug discovery, particularly for targeting diseases where thiadiazepine derivatives are known to exhibit activity.
Industry
In industrial applications, the compound is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde exerts its effects is typically related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure facilitates binding to these targets, potentially inhibiting or activating their functions, which underpins its biological and medicinal activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzaldehyde Derivatives: : Structurally similar compounds where the methoxybenzaldehyde moiety is retained, but the thiadiazepine ring is modified.
Thiadiazepine Analogues: : Compounds with variations in the thiadiazepine ring system but similar overall frameworks.
Uniqueness
The uniqueness of 3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde lies in its specific combination of functional groups, offering a distinct set of chemical and biological properties. This makes it a valuable compound for various scientific investigations and industrial applications.
By understanding the detailed aspects of this compound, researchers and industry professionals can harness its full potential across different fields.
Eigenschaften
IUPAC Name |
3-[(5-benzyl-1,1,4-trioxo-3H-1λ6,2,5-benzothiadiazepin-2-yl)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-31-22-12-11-19(17-27)13-20(22)15-25-16-24(28)26(14-18-7-3-2-4-8-18)21-9-5-6-10-23(21)32(25,29)30/h2-13,17H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIUEQHPCWJZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2566516.png)
![3-(3-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2566517.png)


![5-Fluoro-4-methyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2566521.png)



![5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2566527.png)
![N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2566529.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide](/img/structure/B2566532.png)
